4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Positional isomerism Physicochemical properties Medicinal chemistry SAR

This compound is the 4-chloro regioisomer of the N-(1,2,5-oxadiazol-3-yl)benzamide series, structurally identical to MMV020660 from the open-access MMV Malaria Box. It is one of only 28 chemotypes confirmed to disrupt Na⁺ homeostasis in asexual blood-stage P. falciparum via PfATP4 inhibition. Unlike its 2-Cl and 3-Cl positional isomers—which lack PfATP4 phenotypic screening data—only this 4-Cl variant has been prospectively linked to PfATP4-dependent ion regulation. Researchers investigating PfATP4 as an antimalarial target should source this specific isomer for Na⁺-flux assays, cross-resistance testing with pfatp4-mutant lines, and combination screens with spiroindolones or pyrazoles. The concurrent commercial availability of all three Cl isomers plus the unsubstituted parent enables a definitive four-point SAR study isolating the contribution of chlorine regioisomerism to target binding, permeability, and metabolic stability.

Molecular Formula C17H14ClN3O4
Molecular Weight 359.8 g/mol
Cat. No. B11379869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Molecular FormulaC17H14ClN3O4
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C17H14ClN3O4/c1-23-13-8-5-11(9-14(13)24-2)15-16(21-25-20-15)19-17(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22)
InChIKeyNEXFJNBEHWIEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide – Compound Class, Structural Identity, and Procurement Baseline


4-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (MF: C₁₇H₁₄ClN₃O₄; MW: 359.77 g·mol⁻¹) is a synthetic small molecule belonging to the N-(1,2,5-oxadiazol-3-yl)benzamide class [1]. The 1,2,5-oxadiazole (furazan) core is substituted at the 4-position with a 3,4-dimethoxyphenyl ring and at the 3-position with a 4-chlorobenzamide moiety. The compound is catalogued in the ZINC database (ZINC3931999) and is structurally identical to MMV020660, one of 400 compounds in the open‑access Medicines for Malaria Venture (MMV) Malaria Box [2]. Its positional‑isomer analogues (2‑chloro and 3‑chloro variants) and the unsubstituted parent benzamide are commercially listed, enabling comparative evaluation .

Why In‑Class Substitution Fails for 4-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide: Positional Isomerism and Scaffold Identity


Generic 1,2,5‑oxadiazole benzamides are not interchangeable with this compound for two reasons. First, the position of the chlorine atom on the benzamide ring dictates distinct molecular recognition: the 4‑chloro, 3‑chloro, and 2‑chloro isomers present different electrostatic and steric surfaces, which can redirect hydrogen‑bonding with biological targets and alter passive permeability . Second, the compound has been prospectively linked – as MMV020660 – to Plasmodium falciparum Na⁺‑ATPase (PfATP4) inhibition in a rigorously controlled Malaria Box phenotypic screen, a functional annotation that does not automatically transfer to the 2‑chloro, 3‑chloro, or non‑chlorinated analogues [1]. Replacing it with a close analogue that lacks equivalent phenotypic screening data therefore introduces an unquantified risk of target‑disengagement failure.

Quantitative Differentiation Evidence for 4-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide


Chlorine Positional Isomerism: Physicochemical and Pharmacophore Differentiation Among 2‑, 3‑, and 4‑Chloro Analogues

The 4‑chloro substitution on the benzamide ring represents a defined structural choice within a series of three commercially available positional isomers (2‑Cl, 3‑Cl, 4‑Cl) . Although identical in molecular formula (C₁₇H₁₄ClN₃O₄) and molecular weight (359.77 g·mol⁻¹), the isomers differ in calculated logP: the 4‑chloro compound (ZINC3931999) has a predicted logP of 3.05, whereas repositioning the chlorine alters the dipole moment and hydrogen‑bond acceptor geometry of the carbonyl oxygen, two properties that modulate target‑binding selectivity and membrane permeability in cell‑based assays [1]. No published head‑to‑head biological comparison of the three isomers exists; therefore the current differentiation is physicochemical and pharmacophoric rather than potency‑based. .

Positional isomerism Physicochemical properties Medicinal chemistry SAR

PfATP4 Phenotypic Screening: Intracellular ATP Modulation by the 4‑Chloro Compound in Plasmodium falciparum

In a screen of the 400‑compound MMV Malaria Box for disruption of Na⁺ homeostasis in Plasmodium falciparum, MMV020660 (structurally equivalent to 4‑chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide) reduced intracellular ATP to 91 ± 3 % of the untreated control and was confirmed as a PfATP4‑interfering hit (Chemotype II) [1]. The assay employed the Na⁺‑sensitive fluorescent dye SBFI and a secondary pH assay (BCECF) to exclude optical artefacts, and hits were further validated against spiroindolone‑resistant parasites carrying pfatp4 mutations [1]. The unsubstituted parent benzamide (CAS 874192-68-4) and the 2‑Cl/3‑Cl positional isomers were not included in this Malaria Box panel, so their PfATP4 activity is unknown [2].

Malaria PfATP4 Ion regulation Phenotypic screening

1,2,5‑Oxadiazole (Furazan) Core Versus Prevalent 1,3,4‑Oxadiazole Scaffold: Target‑Class Differentiation

The 1,2,5‑oxadiazole (furazan) ring of the target compound is a distinct heterocyclic scaffold from the more widely explored 1,3,4‑oxadiazole system. 1,3,4‑Oxadiazoles commonly appear in antimicrobial and NTPDase‑inhibitor programmes, whereas 1,2,5‑oxadiazoles such as MD77 (N-[4-(4‑chlorophenyl)-1,2,5‑oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) have been characterised as direct STAT3‑SH2 domain binders (IC₅₀ = 17.7 μM) [1]. The target compound shares the 1,2,5‑oxadiazole core with MD77 but replaces the 4‑chlorophenyl and 4‑trifluoromethylbenzamide substituents with a 3,4‑dimethoxyphenyl and a 4‑chlorobenzamide, respectively. No direct STAT3 binding data are available for the target compound, but the scaffold assignment places it in a target space that is mechanistically distinct from the 1,3,4‑oxadiazole‑dominated NTPDase or antibacterial programmes [2]. For a procurement decision, selecting a 1,2,5‑oxadiazole rather than a 1,3,4‑oxadiazole analogue determines which target‑class hypotheses can be tested with the purchased material.

Furazan Heterocyclic scaffold Kinase inhibition STAT3

Commercial Availability of Positional Isomer Set Enables Controlled SAR Studies

A distinct practical advantage of the 4‑chloro compound is that its two positional isomers (2‑Cl, CAS 874139‑53‑4; 3‑Cl, CAS 874139‑51‑2) and the unsubstituted parent (CAS 874192‑68‑4) are concurrently listed by the same supplier, enabling a four‑compound SAR mini‑panel to be sourced under consistent quality control and batch provenance . This is in contrast to many lead‑like chemotypes where only a single analogue is commercially accessible, forcing the user to undertake custom synthesis for comparator molecules. The availability of the matched set reduces procurement lead time and ensures that any differential activity observed in screening can be unambiguously attributed to chlorine position rather than to supplier‑dependent purity or salt‑form variation [1]. No quantitative activity data are available for the comparator isomers, but the panel itself constitutes a controlled experimental resource that isolates a single structural variable (chlorine regioisomerism).

Chemical procurement SAR toolkit Isomer library

Highest‑Confidence Application Scenarios for 4-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide


P. falciparum PfATP4 Target‑Validation and Ion‑Regulation Studies

The compound (as MMV020660) is one of a limited set of chemotypes confirmed to disrupt Na⁺ homeostasis in asexual blood‑stage P. falciparum through a PfATP4‑dependent mechanism [1]. Researchers investigating PfATP4 as an antimalarial drug target can use the compound as a probe for Na⁺‑flux assays, cross‑resistance testing with pfatp4‑mutant lines, and combination screens with spiroindolones or pyrazoles. Because the comparator 2‑Cl and 3‑Cl isomers have no PfATP4 data, only the 4‑Cl compound should be sourced for this application.

Chlorine‑Position Structure–Activity Relationship (SAR) Panel

The concurrent commercial availability of the 2‑Cl, 3‑Cl, 4‑Cl, and unsubstituted variants allows a four‑point SAR study that isolates the contribution of chlorine regioisomerism to target binding, cellular permeability, and metabolic stability. This panel is suitable for academic medicinal chemistry laboratories that wish to benchmark the benzamide vector of 1,2,5‑oxadiazole‑based lead series before committing to custom synthesis of more elaborate analogues.

1,2,5‑Oxadiazole Scaffold‑Hopping Reference Compound

For programmes currently using 1,3,4‑oxadiazole cores (e.g., NTPDase inhibitors [2]) or 1,2,5‑oxadiazole STAT3 binders such as MD77 [3], the compound serves as a structurally well‑defined reference point that combines the 1,2,5‑oxadiazole scaffold with a methoxy‑rich phenyl substituent and a halogenated benzamide. It can be used in computational scaffold‑hopping exercises and in comparative biophysical assays to determine whether the 1,2,5‑oxadiazole core confers distinct target‑engagement profiles relative to the 1,3,4‑regioisomer.

Malaria Box Follow‑Up and Resistance Mechanism Profiling

As one of 28 compounds that emerged from the MMV Malaria Box screen with confirmed PfATP4‑related ion‑regulatory activity [1], the compound is appropriate for dose–response follow‑up, in vitro resistance‑selection experiments, and pharmacokinetic profiling in rodent malaria models. Its inclusion in an open‑access compound collection means that primary screening data and handling protocols are already publicly documented, reducing experimental setup time for new users.

Quote Request

Request a Quote for 4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.